tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers. This compound features a tert-butyl ester group, a 5-oxo functional group, and a dihydropyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and tert-butyl acetoacetate.
Cyclization: The pyridine derivative undergoes cyclization with tert-butyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: The resulting dihydropyridine intermediate is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the 5-oxo functional group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and oxidation reactions efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or dihydropyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: More oxidized pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridines.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of calcium channel blockers and other pharmacologically active compounds.
Organic Synthesis: Serves as a versatile building block in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: A dihydropyridine derivative with vasodilatory properties.
Uniqueness
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOFVVUJCGMSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453426 | |
Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156496-89-8 | |
Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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